

# An In-depth Technical Guide to the Stability and Degradation of N-Nitrosopiperidine

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## Compound of Interest

Compound Name: *N*-Nitrosopiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of **N-Nitrosopiperidine** (NPIP), a potent nitrosamine impurity of significant toxicological concern. Understanding the conditions that influence its stability and the pathways through which it degrades is critical for risk assessment, control strategy development, and ensuring the safety of pharmaceutical products.

## Physicochemical Properties of N-Nitrosopiperidine

**N-Nitrosopiperidine** (CAS No. 100-75-4) is a yellow oily liquid with a molecular weight of 114.15 g/mol. [1][2][3] Its structure consists of a piperidine ring with a nitroso group attached to the nitrogen atom. NPIP is soluble in water and organic solvents. [3]

## Stability of N-Nitrosopiperidine under Various Conditions

The stability of NPIP is influenced by several environmental factors, including pH, temperature, and light.

### Effect of pH

**N-Nitrosopiperidine** is generally more stable in neutral and alkaline solutions. It exhibits lower stability in acidic conditions, which can catalyze its degradation. [4] While specific kinetic data

for the hydrolysis of NPIP across a wide pH range is not readily available in the reviewed literature, studies on similar N-nitroso compounds demonstrate a complex dependency of the degradation rate constant on pH, often with increased degradation under strongly acidic or basic conditions.[5]

## Effect of Temperature

Elevated temperatures can promote the thermal degradation of **N-Nitrosopiperidine**. While specific Arrhenius parameters for NPIP were not found in the reviewed literature, a study on the thermal decomposition of a structurally similar compound, N-nitrosopiperazine, demonstrated first-order decomposition kinetics with a significant temperature dependence. For N-nitrosopiperazine, an activation energy of 94 kJ/mol and a rate constant of  $10.2 \times 10^{-6} \text{ s}^{-1}$  at 135 °C were reported.[6][7] Another study on 1,4-dinitropiperazine reported an activation energy of 116.51 kJ/mol for its thermal decomposition.[8] These values suggest that thermal degradation of cyclic nitrosamines is a significant factor at elevated temperatures. When heated to decomposition, NPIP emits toxic fumes of nitrogen oxides.[2]

## Effect of Light (Photostability)

**N-Nitrosopiperidine** is highly sensitive to light, particularly ultraviolet (UV) radiation.[9] Photolytic degradation is a major pathway for its decomposition.

Table 1: Summary of Quantitative Data on **N-Nitrosopiperidine** Photodegradation

Parameter	Value	Conditions	Reference(s)
Half-life	12 - 15 minutes	Simulated Southern California midsummer, midday sun (765 W/m <sup>2</sup> )	[9]
Quantum Yield (Φ)	0.43 - 0.61	Aqueous solution	[9]
Quantum Yield (Φ)	0.0312 ± 0.0047	365 nm UV-LED irradiation	[10][11]

## Degradation Pathways of N-Nitrosopiperidine

**N-Nitrosopiperidine** degrades primarily through two main pathways: photolysis and metabolic activation.

## Photolytic Degradation

Upon exposure to UV light, the N-N bond in NPIP can cleave, leading to the formation of a piperidinium radical and a nitric oxide radical. This is a primary mechanism for the environmental degradation of NPIP.



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### Photolytic Degradation Pathway of **N-Nitrosopiperidine**.

## Metabolic Degradation (Alpha-Hydroxylation)

In biological systems, NPIP is metabolically activated primarily through alpha-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes (e.g., P450 2A enzymes).<sup>[12][13]</sup> This process is considered a key step in the carcinogenicity of NPIP. The initial hydroxylation occurs at the carbon atom adjacent (alpha) to the nitroso group, forming an unstable intermediate,  $\alpha$ -hydroxy-**N-nitrosopiperidine**. This intermediate spontaneously decomposes to form electrophilic species that can react with cellular macromolecules like DNA, leading to the formation of DNA adducts. The major stable product of this pathway in an aqueous environment is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydro-2H-pyran.<sup>[2][12]</sup>



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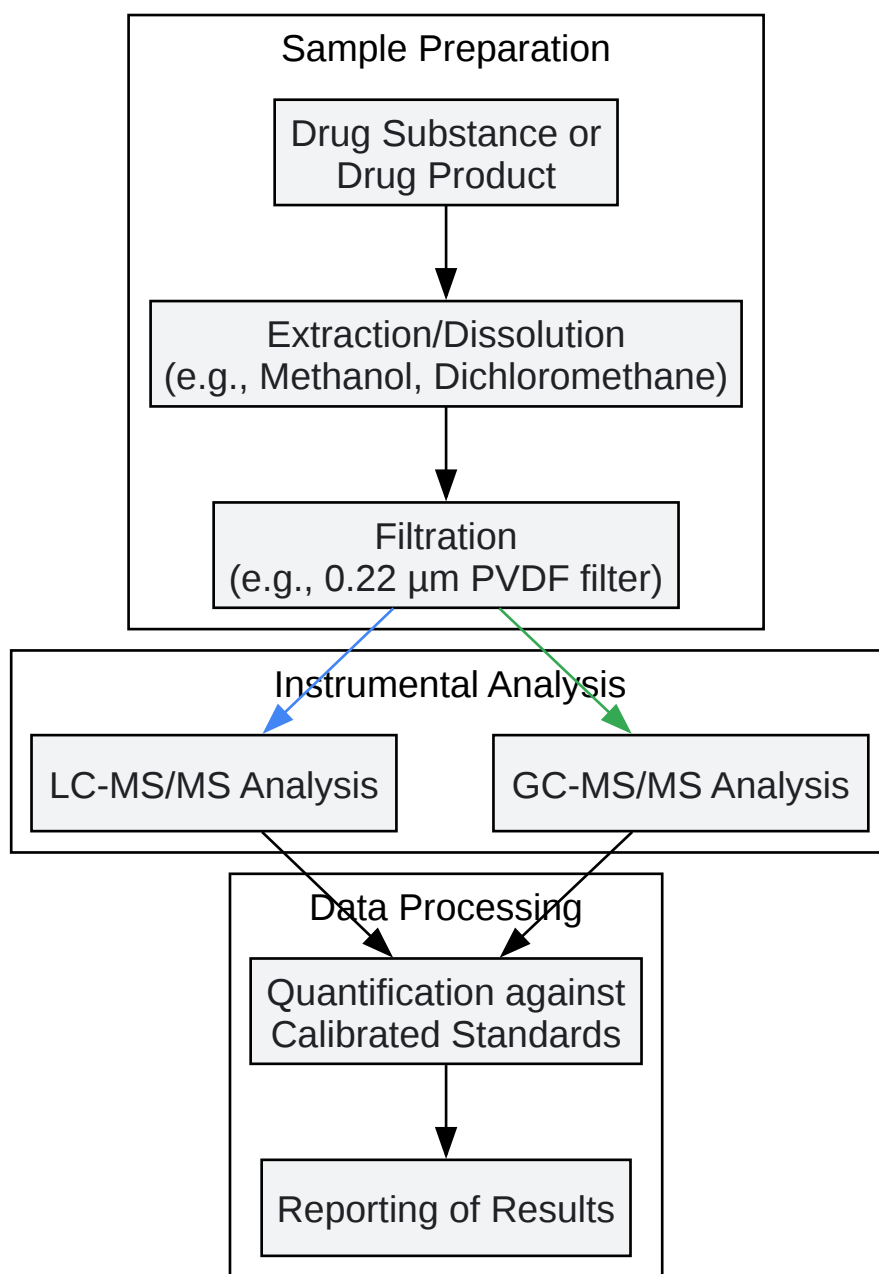
Metabolic Degradation Pathway of **N-Nitrosopiperidine**.

## Experimental Protocols for N-Nitrosopiperidine Analysis

Accurate and sensitive analytical methods are essential for the detection and quantification of NPIP in various matrices, particularly in pharmaceutical products. The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

### General Workflow for NPIP Analysis

Forced degradation studies are often performed to understand the degradation pathways and to develop stability-indicating analytical methods.<sup>[14]</sup> These studies involve subjecting the drug substance or product to stress conditions such as heat, humidity, acid/base hydrolysis, and light.<sup>[14]</sup>



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General Experimental Workflow for NPIP Analysis.

## Detailed Methodology for LC-MS/MS Analysis

This method is suitable for the quantification of NPIP in drug products.

Sample Preparation:[15][16]

- Weigh and powder a representative number of tablets.
- Accurately weigh a portion of the powdered tablets equivalent to a target concentration of the active pharmaceutical ingredient (API), for example, 100 mg/mL.
- Transfer the powder to a suitable centrifuge tube.
- Add a known volume of diluent (e.g., 80:20 Methanol:Water) to the tube.
- Vortex the sample for approximately 5 minutes to ensure thorough mixing.
- Sonicate the sample for about 10 minutes to aid in dissolution and extraction.
- Centrifuge the sample at a high speed (e.g., 4000 rpm) for 15 minutes to pelletize insoluble excipients.
- Filter the supernatant through a 0.22  $\mu\text{m}$  PVDF syringe filter into an autosampler vial.

#### Chromatographic Conditions:[16][17]

- Column: A C18 reversed-phase column (e.g., Acclaim™ 120 C18, 4.6  $\times$  150 mm, 3  $\mu\text{m}$ ) is commonly used.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
- Gradient Elution: A suitable gradient program should be developed to achieve good separation of NPIP from other matrix components.
- Flow Rate: Typically around 0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40 °C.
- Injection Volume: 5-10  $\mu\text{L}$ .

#### Mass Spectrometry Conditions:[16][17]

- Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).
- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for NPIP should be monitored (e.g.,  $m/z$  115  $\rightarrow$  85 and 115  $\rightarrow$  56).
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for NPIP.

## Detailed Methodology for GC-MS/MS Analysis

This method is suitable for the analysis of volatile nitrosamines, including NPIP, in active pharmaceutical ingredients and drug products.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Sample Preparation (Direct Injection or Headspace):[\[18\]](#)[\[22\]](#)

- Direct Injection:
  - Dissolve a known amount of the API or powdered drug product in a suitable solvent (e.g., dichloromethane or methanol).
  - Vortex and sonicate to ensure complete dissolution.
  - Centrifuge to remove any particulate matter.
  - Transfer the supernatant to a GC vial.
- Headspace (for volatile nitrosamines):
  - Place a known amount of the sample into a headspace vial.
  - Add a suitable solvent or matrix modifier.
  - Seal the vial and incubate at a specific temperature for a set time to allow volatile compounds to partition into the headspace.
  - An automated headspace sampler injects a portion of the headspace gas into the GC.

#### Gas Chromatography Conditions:[18][19]

- Column: A mid-polarity column is often used (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5 or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Inlet: Splitless injection is typically used for trace analysis.
- Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at a low temperature (e.g., 40 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280 °C).

#### Mass Spectrometry Conditions:[18][19]

- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for NPIP (e.g., m/z 114 → 84 and 114 → 56).
- Source and Transfer Line Temperatures: Typically maintained at high temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation of analytes.

## Conclusion

The stability of **N-Nitrosopiperidine** is a critical factor in the safety assessment of pharmaceutical products. It is susceptible to degradation under acidic conditions, elevated temperatures, and exposure to light. The primary degradation pathways involve photolysis and metabolic alpha-hydroxylation, leading to the formation of reactive intermediates and various degradation products. Robust and sensitive analytical methods, such as LC-MS/MS and GC-MS, are essential for the accurate monitoring of NPIP levels. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in understanding and controlling the risks associated with this potent nitrosamine impurity.



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